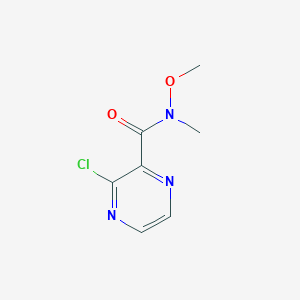
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a phenyl ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation remains a viable route for large-scale synthesis. The reaction conditions can be optimized for higher yields and purity by controlling the temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-ethoxy-phenyl)-propionic acid.
Substitution: Formation of 4-nitro-2-cyano-3-(4-ethoxy-phenyl)-acrylic acid.
Applications De Recherche Scientifique
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid largely depends on its interaction with biological targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with biological macromolecules.
Comparaison Avec Des Composés Similaires
2-Cyano-3-(4-methoxy-phenyl)-acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid: Contains a hydroxy group, which can form hydrogen bonds, affecting its reactivity and solubility.
2-Cyano-3-(4-chloro-phenyl)-acrylic acid: The presence of a chloro group can influence the compound’s electronic properties and reactivity.
Uniqueness: 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. The combination of the cyano and ethoxy groups provides a distinct set of chemical properties that can be exploited in various applications.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBMSWJVQCPVJH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2867502.png)

![1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2867504.png)

![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)
![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)
![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)
![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)
